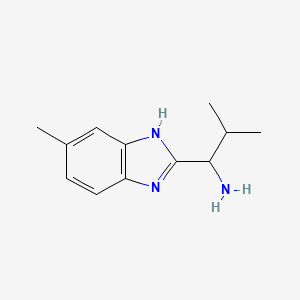
2-Methyl-1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amin
Übersicht
Beschreibung
“2-Methyl-1-(5-methyl-1H-benzimidazol-2-YL)propan-1-amine” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound that is a fusion of benzene and imidazole . It is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been studied using various spectroscopic techniques . These studies provide insights into the optimized geometrical structure, electronic and vibrational features of these compounds .Wissenschaftliche Forschungsanwendungen
Chemische Eigenschaften
“2-Methyl-1-(5-Methyl-1H-benzimidazol-2-YL)propan-1-amin” ist eine Verbindung mit der CAS-Nummer: 7031-53-0 und einem Molekulargewicht von 203,29 .
Biologische Aktivitäten
Imidazol, eine Kernstruktur in dieser Verbindung, wurde nachweislich eine breite Palette biologischer Aktivitäten aufweist. Dazu gehören antibakterielle, antimykobakterielle, entzündungshemmende, antitumorale, antidiabetische, antiallergische, fiebersenkende, antivirale, antioxidative, anti-amöbische, antihelminthische, antimykotische und ulzerogene Aktivitäten .
Antimikrobielle Anwendungen
Verbindungen, die einen Imidazol-Rest enthalten, haben eine potente antimikrobielle Aktivität gezeigt. So zeigte eine Verbindung beispielsweise eine potente antimikrobielle Aktivität in vitro mit einem MIC von 15, 17, 19, 9, 11 und 15 µg/ml gegen E. coli, K. pneumoniae, S. aureus, S. epidermidis, C. albicans bzw. A. niger .
Antikrebsanwendungen
Imidazolderivate wurden auch auf ihr krebshemmendes Potenzial untersucht. So wurde R 17934, ein synthetisches Antikrebsmittel, nachweislich die Struktur und Funktion von Mikrotubuli sowohl in Interphase- als auch in mitotischen Zellen beeinflusst .
Wirkmechanismus
Target of Action
It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various biological targets, including enzymes, receptors, and other proteins, depending on their specific chemical structure .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, often by binding to active sites or other key regions, which can inhibit or modulate the function of the target .
Biochemical Pathways
Benzimidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Benzimidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of benzimidazole derivatives .
Biochemische Analyse
Biochemical Properties
2-Methyl-1-(5-methyl-1H-benzimidazol-2-YL)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzimidazole derivatives are known to inhibit the enzyme tubulin polymerization, which is crucial for cell division . Additionally, 2-Methyl-1-(5-methyl-1H-benzimidazol-2-YL)propan-1-amine may interact with DNA and RNA, affecting their synthesis and function . These interactions highlight the compound’s potential as an anticancer and antimicrobial agent.
Cellular Effects
2-Methyl-1-(5-methyl-1H-benzimidazol-2-YL)propan-1-amine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been reported to induce apoptosis in cancer cells by activating the caspase pathway . Additionally, this compound may inhibit the growth of bacteria and fungi by disrupting their cell wall synthesis . These effects underscore the compound’s potential therapeutic applications in treating cancer and infectious diseases.
Molecular Mechanism
The molecular mechanism of 2-Methyl-1-(5-methyl-1H-benzimidazol-2-YL)propan-1-amine involves several key interactions at the molecular level. The compound binds to tubulin, preventing its polymerization and thereby inhibiting cell division . This mechanism is similar to that of other benzimidazole derivatives used as anticancer agents. Additionally, 2-Methyl-1-(5-methyl-1H-benzimidazol-2-YL)propan-1-amine may interact with nucleic acids, leading to the inhibition of DNA and RNA synthesis . These interactions contribute to the compound’s antimicrobial and anticancer properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methyl-1-(5-methyl-1H-benzimidazol-2-YL)propan-1-amine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that benzimidazole derivatives can remain stable under various conditions, but their activity may decrease over time due to degradation . Long-term exposure to 2-Methyl-1-(5-methyl-1H-benzimidazol-2-YL)propan-1-amine in in vitro and in vivo studies has demonstrated sustained inhibition of cell division and microbial growth .
Dosage Effects in Animal Models
The effects of 2-Methyl-1-(5-methyl-1H-benzimidazol-2-YL)propan-1-amine vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth and microbial infections without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
2-Methyl-1-(5-methyl-1H-benzimidazol-2-YL)propan-1-amine is involved in several metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450, which facilitates its biotransformation and elimination from the body . Additionally, the compound may affect metabolic flux and metabolite levels by inhibiting key enzymes involved in cellular metabolism . These interactions underscore the compound’s potential impact on metabolic processes.
Transport and Distribution
The transport and distribution of 2-Methyl-1-(5-methyl-1H-benzimidazol-2-YL)propan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation . These properties are crucial for understanding the compound’s pharmacokinetics and therapeutic potential.
Subcellular Localization
2-Methyl-1-(5-methyl-1H-benzimidazol-2-YL)propan-1-amine exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it may be targeted to specific organelles, such as the nucleus, where it can interact with nucleic acids . These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
Eigenschaften
IUPAC Name |
2-methyl-1-(6-methyl-1H-benzimidazol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-7(2)11(13)12-14-9-5-4-8(3)6-10(9)15-12/h4-7,11H,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYXUYWWJKLWESE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655951 | |
| Record name | 2-Methyl-1-(6-methyl-1H-benzimidazol-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7031-53-0 | |
| Record name | 2-Methyl-1-(6-methyl-1H-benzimidazol-2-yl)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-hydroxy-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B1417681.png)
![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417682.png)
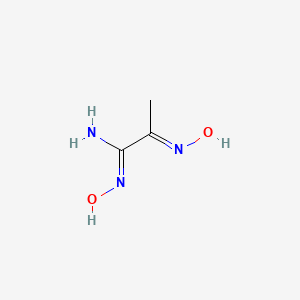
![[(E)-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]amino]thiourea](/img/structure/B1417685.png)
![Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate](/img/structure/B1417686.png)
![5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417688.png)


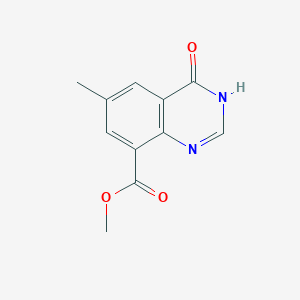
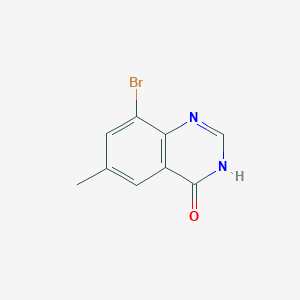
![8-methoxypyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1417695.png)
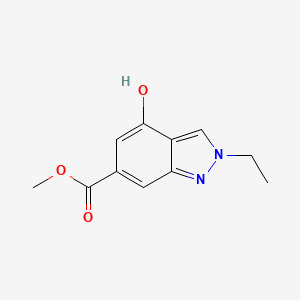

![6H-[1,2,4]Triazolo[1,5-c]pyrimidin-5-one](/img/structure/B1417698.png)